4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde

Description

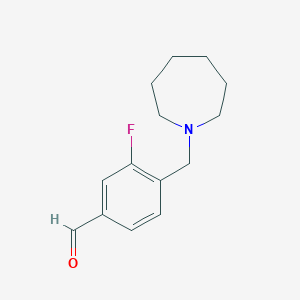

4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the 3-position of the aromatic ring and an azepane (a seven-membered cyclic amine) attached via a methyl group at the 4-position. This structure combines electronic effects from the fluorine atom (electron-withdrawing) and steric/electronic contributions from the azepane moiety (electron-donating via the nitrogen lone pair). The compound is likely utilized as an intermediate in pharmaceutical or organic synthesis, given its reactive aldehyde group and functionalized aromatic system.

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c15-14-9-12(11-17)5-6-13(14)10-16-7-3-1-2-4-8-16/h5-6,9,11H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOILHHMFKWKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

Attachment of the Azepane to Benzaldehyde: The azepane ring is then attached to the benzaldehyde core via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the azepane nitrogen attacks a suitable electrophilic carbon on a benzyl halide derivative.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-(Azepan-1-ylmethyl)-3-fluorobenzoic acid.

Reduction: 4-(Azepan-1-ylmethyl)-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the azepane ring.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s ability to cross biological membranes, while the fluorine atom can influence its binding affinity and metabolic stability.

Comparison with Similar Compounds

Enzymatic Oxidation by Benzaldehyde Dehydrogenase I

- 3-Fluorobenzaldehyde : Oxidized at 98% of the rate of unsubstituted benzaldehyde, indicating minimal steric or electronic interference.

- 4-Fluorobenzaldehyde : Exhibits a 210% oxidation rate, suggesting enhanced substrate-enzyme compatibility at the para position.

- 2-Fluorobenzaldehyde : Lower reactivity (41%), attributed to steric hindrance at the ortho position .

In-Cell Reactivity in S. cerevisiae

In competitive carboligation assays, fluorobenzaldehydes displayed the following reactivity order:

2-Fluorobenzaldehyde > 3-Fluorobenzaldehyde ≈ Benzaldehyde > 4-Fluorobenzaldehyde

This contrasts with enzymatic data, highlighting system-dependent outcomes. The high reactivity of 2-fluorobenzaldehyde in yeast is linked to intramolecular hydrogen bonding that stabilizes the substrate’s conformation .

Table 1: Reactivity Comparison of Fluorinated Benzaldehydes

| Compound | Oxidation Rate (vs. Benzaldehyde) | In-Cell Reactivity Rank |

|---|---|---|

| 2-Fluorobenzaldehyde | 41% | 1 |

| 3-Fluorobenzaldehyde | 98% | 2 (tie) |

| 4-Fluorobenzaldehyde | 210% | 4 |

Benzaldehydes with Bulky 4-Position Substituents

4-(4-BOC-Piperazino-1-yl)-3-fluorobenzaldehyde

- Structure : Features a tert-butoxycarbonyl (BOC)-protected piperazine ring at the 4-position.

- Molecular Weight : 308.35 g/mol (vs. 237.29 g/mol for 4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde, assuming azepane’s formula).

- Piperazine’s smaller ring size (6-membered vs. azepane’s 7-membered) may reduce steric bulk compared to azepane .

Table 2: Comparison of 4-Substituted Benzaldehydes

Electronic and Steric Effects of 4-Substituents

- Electron-Donating Groups (e.g., Azepane) : Enhance aldehyde’s resonance stabilization but may reduce electrophilicity.

- Electron-Withdrawing Groups (e.g., -F, -BOC) : Increase electrophilicity of the aldehyde, promoting nucleophilic attacks.

- Steric Hindrance : Bulky groups like azepane limit substrate access to enzyme active sites or reaction centers, as seen in the poor reactivity of 4-fluorobenzaldehyde in yeast despite its high enzymatic oxidation rate .

Research Findings and Implications

- Enzyme-Substrate Compatibility : Meta-substituted benzaldehydes (e.g., 3-fluoro) generally exhibit moderate reactivity, while para-substituted derivatives vary widely depending on substituent size and electronic nature .

- Contrasting Systems : The discrepancy between enzymatic and in-cell reactivity underscores the importance of environmental factors (e.g., cellular vs. isolated enzyme conditions) .

- Synthetic Considerations : Bulky 4-substituents, such as azepane, may require tailored reaction conditions to mitigate steric effects.

Biological Activity

4-(Azepan-1-ylmethyl)-3-fluorobenzaldehyde is an organic compound characterized by a benzaldehyde moiety substituted with a fluorine atom and an azepane ring. This compound has garnered interest in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections provide a detailed examination of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14FNO

- Molecular Weight : 209.25 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be a candidate for further development as an antibacterial agent.

Anticancer Activity

In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which may be mediated through the activation of caspases and inhibition of anti-apoptotic proteins.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegeneration. In a mouse model of Alzheimer's disease, treatment with this compound resulted in:

- Reduction in Amyloid Plaque Formation : Decreased levels of amyloid-beta peptides were observed.

- Improvement in Cognitive Function : Enhanced performance in maze tests compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Modulation : Potential interactions with neurotransmitter receptors may explain its neuroprotective effects.

- Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the azepane ring could enhance activity against resistant bacterial strains.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound showed promising results in reducing tumor size and improving overall survival rates. The trial emphasized the need for further investigation into dosage optimization and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.